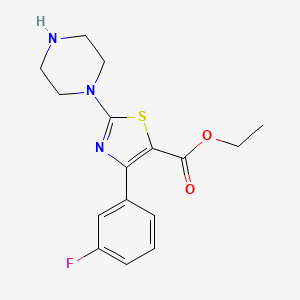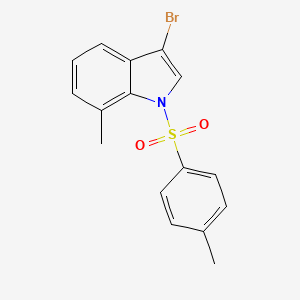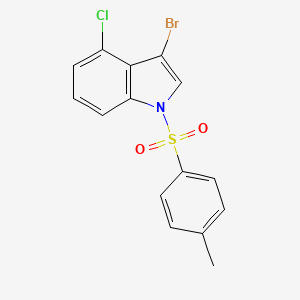
N,4-dimethylcyclohexan-1-amine
Descripción general
Descripción
N,4-Dimethylcyclohexan-1-amine is a chemical compound with the CAS Number: 90226-23-6 and a molecular weight of 127.23 . It is also known by its IUPAC name N,4-dimethylcyclohexanamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for the synthesis of amines could potentially be applied. These methods include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Aplicaciones Científicas De Investigación
Accelerating Effect in Polymer Curing
Tertiary aromatic amines, including compounds structurally related to N,4-dimethylcyclohexan-1-amine, are known for their accelerating effects in the curing of acrylic resins. These compounds act as activators in the benzoyl peroxide/amine system, significantly impacting the kinetics and mechanism of the curing process. This application is particularly relevant in the biomedical field for products like denture resins or acrylic bone cements, where the curing parameters and toxicity of the materials are of critical importance (Vázquez, Levenfeld, & Román, 1998).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including amines, are prevalent in various industries and are known for their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been studied for their effectiveness in mineralizing such compounds. This research is driven by global concerns over the toxicity and persistence of these compounds in water. The degradation of amines through AOPs is a critical area of research, focusing on the mechanisms of oxidant attack on nitrogen atoms and the conditions optimizing degradation efficiency (Bhat & Gogate, 2021).
Environmental Impact and Toxicity
The occurrence, fate, and toxicity of amines and related compounds in surface waters have been the subject of comprehensive reviews. These studies address the broad range of anthropogenic and natural sources of amines to aquatic environments, including their potential formation of toxic nitrosamines and nitramines. This body of research is crucial, especially in light of emerging technologies like amine-based post-combustion CO2 capture, which may introduce significant amounts of amines into the environment. Understanding the environmental impact and pathways for the degradation or transformation of amines is essential for assessing their risk to aquatic ecosystems and human health (Poste, Grung, & Wright, 2014).
Synthesis and Catalysis
Amines play a pivotal role in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Research into the application of N-halo reagents in organic synthesis, for example, highlights the versatility of amines in facilitating a wide range of functional group transformations. These transformations include oxidation reactions, halogenation, acylation, and more, underscoring the fundamental role of amines in the construction of molecular diversity. Such studies not only advance our understanding of organic synthesis strategies but also open new avenues for the development of pharmaceuticals, materials, and chemicals with improved properties (Kolvari et al., 2007).
Mecanismo De Acción
Target of Action
It’s generally understood that drugs and similar compounds exert their effects by binding to receptors in the body . These receptors are typically proteins that interact with the compound to trigger a biochemical response.
Mode of Action
For instance, the compound may act as an agonist, enhancing the target’s activity, or as an antagonist, inhibiting its activity .
Biochemical Pathways
It’s worth noting that the compound might be involved in the leuckart reaction, a method used for the synthesis of amines . This suggests that the compound could play a role in reactions involving the formation of C–N bonds, which are crucial in many biological processes.
Pharmacokinetics
The compound’s boiling point is estimated to be around 16606°C , which might influence its volatility and, consequently, its absorption and distribution in the body.
Propiedades
IUPAC Name |
N,4-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-5-8(9-2)6-4-7/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHGVBAJQGYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310378 | |
| Record name | N,4-Dimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-23-6 | |
| Record name | N,4-Dimethylcyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Dimethylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperazinecarboxylic acid, 4-[5-carboxy-4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3043605.png)
![4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid](/img/structure/B3043607.png)


![2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3043610.png)
![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)


![2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol](/img/structure/B3043615.png)


![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)

